molecular formula C19H36N2O5 B1675562 Lipoxamycin CAS No. 32886-15-0

Lipoxamycin

Cat. No.: B1675562
CAS No.: 32886-15-0
M. Wt: 372.5 g/mol
InChI Key: ILLOYMPJYAVZKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxamycin involves several steps, starting from commercially available protected tartaric acid. The key step in the synthesis is a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative . This reaction yields the core motif of this compound, which carries four consecutive stereocenters and a terminal double bond.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces virginiae. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Lipoxamycin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products:

Properties

IUPAC Name

(2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O5/c1-15(2)8-7-11-16(23)9-5-3-4-6-10-17(24)12-13-21(26)19(25)18(20)14-22/h15,18,22,26H,3-14,20H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLOYMPJYAVZKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)[C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911842
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32886-15-0, 11075-86-8
Record name Lipoxamycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032886150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-(14-methyl-3,10-dioxopentadecyl)serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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